![molecular formula C9H6N2O B1335513 1,8-Naphthyridine-4-carbaldehyde CAS No. 64379-46-0](/img/structure/B1335513.png)
1,8-Naphthyridine-4-carbaldehyde
Overview
Description
1,8-Naphthyridine-4-carbaldehyde is a chemical compound with the molecular formula C9H6N2O and a molecular weight of 158.16 .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 1,8-Naphthyridine-4-carbaldehyde, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The InChI code for 1,8-Naphthyridine-4-carbaldehyde is 1S/C9H6N2O/c12-6-7-3-5-11-9-8 (7)2-1-4-10-9/h1-6H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving 1,8-Naphthyridine-4-carbaldehyde include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Mechanism of Action
Target of Action
1,8-Naphthyridine-4-carbaldehyde, like other 1,8-naphthyridine derivatives, has been found to exhibit diverse biological activities . More research is needed to identify its primary targets and their roles.
Mode of Action
It’s known that 1,8-naphthyridine derivatives can interact with various biological targets due to their diverse biological activities . The specific interaction of 1,8-Naphthyridine-4-carbaldehyde with its targets and the resulting changes are subjects for further investigation.
Biochemical Pathways
1,8-naphthyridine derivatives have been found to exhibit diverse biological activities, suggesting they may affect multiple pathways
Result of Action
1,8-naphthyridine derivatives have been found to exhibit diverse biological activities , suggesting that they may have various molecular and cellular effects. More research is needed to describe the specific effects of 1,8-Naphthyridine-4-carbaldehyde’s action.
Safety and Hazards
Future Directions
The development of methods for the synthesis of 1,8-naphthyridines, including 1,8-Naphthyridine-4-carbaldehyde, has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . The wide applicability in medicinal chemistry and materials science suggests promising future directions for this compound .
properties
IUPAC Name |
1,8-naphthyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-3-5-11-9-8(7)2-1-4-10-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCAFKJJCFELHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406207 | |
Record name | 1,8-naphthyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthyridine-4-carbaldehyde | |
CAS RN |
64379-46-0 | |
Record name | 1,8-naphthyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 2-chloro-1,8-naphthyridine-3-carbaldehyde and its tetrazolo derivative?
A1: The research focuses on synthesizing a series of 2-chloro-1,8-naphthyridine-3-carbaldehyde derivatives and exploring their potential as antimicrobial agents. 1,8-Naphthyridine derivatives, particularly those with a carbaldehyde group, are known to exhibit a wide range of biological activities.
Q2: Did the researchers find any promising antimicrobial activity in the synthesized compounds?
A: Yes, the synthesized compounds were screened for their antimicrobial activity, although specific results are not detailed in the abstract []. This screening likely involved testing the compounds against various bacterial and/or fungal strains to determine their efficacy in inhibiting microbial growth. Further research would be needed to determine the specific spectrum of activity, minimum inhibitory concentrations, and potential mechanisms of action for these compounds.
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